molecular formula C15H19BrN2 B12532763 1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide

1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide

Cat. No.: B12532763
M. Wt: 307.23 g/mol
InChI Key: KMLMFXQYOWEODH-UHFFFAOYSA-M
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Description

1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide is an ionic liquid with a unique structure that combines an imidazolium cation with an allyl group and a 2,4,6-trimethylphenyl substituent. This compound is known for its stability and versatility, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide typically involves the alkylation of 1-allyl-3-methylimidazole with 2,4,6-trimethylphenyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides .

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can stabilize transition states and intermediates in chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide is unique due to the presence of the allyl group, which imparts additional reactivity and versatility compared to other imidazolium compounds. This structural feature allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C15H19BrN2

Molecular Weight

307.23 g/mol

IUPAC Name

1-prop-2-enyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;bromide

InChI

InChI=1S/C15H19N2.BrH/c1-5-6-16-7-8-17(11-16)15-13(3)9-12(2)10-14(15)4;/h5,7-11H,1,6H2,2-4H3;1H/q+1;/p-1

InChI Key

KMLMFXQYOWEODH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)CC=C)C.[Br-]

Origin of Product

United States

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